molecular formula C15H13N3OS B11089380 N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

N-(3-methoxyphenyl)-4-(pyridin-2-yl)-1,3-thiazol-2-amine

Cat. No.: B11089380
M. Wt: 283.4 g/mol
InChI Key: XVFQCGSTGHMRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound featuring a methoxyphenyl group, a pyridyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromo-4-(2-pyridyl)thiazole under specific conditions, such as the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenyl and pyridyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
  • **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
  • **N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

Uniqueness

N-(3-METHOXYPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3OS/c1-19-12-6-4-5-11(9-12)17-15-18-14(10-20-15)13-7-2-3-8-16-13/h2-10H,1H3,(H,17,18)

InChI Key

XVFQCGSTGHMRSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.